Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

3-Methoxy-5-methylbenzaldehyde structure
90674-26-3 structure
상품 이름:3-Methoxy-5-methylbenzaldehyde
CAS 번호:90674-26-3
MF:C9H10O2
메가와트:150.174502849579
MDL:MFCD11046639
CID:827099
PubChem ID:11094797

3-Methoxy-5-methylbenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 3-Methoxy-5-methylbenzaldehyde
    • 3-Methoxy-5-methylbenzaldehyd
    • 3-methoxy-5-methyl-benzaldehyde
    • Benzaldehyde, 3-methoxy-5-methyl-
    • AGEOJPQWDHZBRF-UHFFFAOYSA-N
    • FCH887504
    • 5100AC
    • CM11998
    • AB63000
    • AS05606
    • AX8222953
    • 3-Methoxy-5-methylbenzaldehyde (ACI)
    • m-Anisaldehyde, 5-methyl- (7CI)
    • 90674-26-3
    • SCHEMBL5883049
    • DTXSID80454921
    • CL9236
    • SY104407
    • DB-078772
    • CS-0153250
    • AKOS006307612
    • Z1198308161
    • AS-10314
    • EN300-195986
    • MFCD11046639
    • MDL: MFCD11046639
    • 인치: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
    • InChIKey: AGEOJPQWDHZBRF-UHFFFAOYSA-N
    • 미소: O=CC1C=C(C)C=C(OC)C=1

계산된 속성

  • 정밀분자량: 150.06800
  • 동위원소 질량: 150.068079557g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 134
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 26.3
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.062±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: No data available
  • 비등점: 95 ºC (0.11 Torr)
  • 플래시 포인트: 112.0±15.3 ºC,
  • 굴절률: 1.5475 (20 ºC)
  • 용해도: 극미용성(0.57g/l)(25ºC),
  • PSA: 26.30000
  • LogP: 1.81610
  • 증기압: 0.0±0.5 mmHg at 25°C

3-Methoxy-5-methylbenzaldehyde 보안 정보

3-Methoxy-5-methylbenzaldehyde 세관 데이터

  • 세관 번호:2912499000
  • 세관 데이터:

    중국 세관 번호:

    2912499000

    개요:

    2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명,성분함량,용도,포름알데히드 외관

    요약:

    2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

3-Methoxy-5-methylbenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TE501-20g
3-Methoxy-5-methylbenzaldehyde
90674-26-3 95+%
20g
3049.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223890-5g
3-Methoxy-5-methylbenzaldehyde
90674-26-3 98%
5g
¥372.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1327-10G
3-methoxy-5-methylbenzaldehyde
90674-26-3 97%
10g
¥ 1,023.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223890-250mg
3-Methoxy-5-methylbenzaldehyde
90674-26-3 98%
250mg
¥43.00 2024-04-25
Ambeed
A253581-250mg
3-Methoxy-5-methylbenzaldehyde
90674-26-3 95%
250mg
$6.0 2023-09-02
Ambeed
A253581-100g
3-Methoxy-5-methylbenzaldehyde
90674-26-3 95%
100g
$1250.0 2023-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD222953-250mg
3-Methoxy-5-methylbenzaldehyde
90674-26-3 95%
250mg
¥31.0 2024-04-17
Apollo Scientific
OR938577-250mg
3-Methoxy-5-methylbenzaldehyde
90674-26-3 98+%
250mg
£15.00 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M68410-25g
3-Methoxy-5-methylbenzaldehyde
90674-26-3 95%
25g
¥1269.0 2024-07-19
TRC
M220450-100mg
3-Methoxy-5-methylbenzaldehyde
90674-26-3
100mg
$ 70.00 2022-06-04

3-Methoxy-5-methylbenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt
참조
A Concise Approach to Anthraquinone-Xanthone Heterodimers
Holmbo, Stephen D.; Pronin, Sergey V., Journal of the American Chemical Society, 2018, 140(15), 5065-5068

합성회로 2

반응 조건
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  1 h, rt
참조
Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic Pathway
Tibrewal, Nidhi; Downey, Theresa E.; Van Lanen, Steven G.; Ul Sharif, Ehesan; O'Doherty, George A.; et al, Journal of the American Chemical Society, 2012, 134(30), 12402-12405

합성회로 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
참조
Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products
Gilmartin, Philip H.; Kozlowski, Marisa C., Organic Letters, 2020, 22(8), 2914-2919

합성회로 4

반응 조건
1.1 Reagents: Formaldehyde ,  Hexamethylenetetramine Solvents: Ethanol ,  Water
참조
Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes)
Paisdor, Bernd; Gruetzmacher, Hans Friedrich; Kuck, Dietmar, Chemische Berichte, 1988, 121(7), 1307-13

합성회로 5

반응 조건
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  15 min, rt
참조
The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus source
Srikrishna, A.; Ravikumar, P. C., Synthesis, 2007, (1), 65-74

합성회로 6

반응 조건
1.1 Reagents: Chlorobenzene ,  Oxygen Catalysts: Cobalt diacetate ,  N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 - 24 h, rt
참조
Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol
Gaster, Eden; Kozuch, Sebastian; Pappo, Doron, Angewandte Chemie, 2017, 56(21), 5912-5915

합성회로 7

반응 조건
1.1 Reagents: N-Hydroxyphthalimide ,  Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ;  10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
참조
Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis Reactions
Jagot, Fatema; Ntsimango, Songeziwe; Ngwira, Kennedy J.; Fernandes, Manuel A.; de Koning, Charles B., European Journal of Organic Chemistry, 2022, 2022(24),

합성회로 8

반응 조건
1.1 Reagents: Ethanol ,  Sodium Solvents: Ethanol ,  2-Nitropropane
참조
Total syntheses of O4,O9-dimethylstealthins A and C 1
Koyama, Hiroya; Kamikawa, Tadao, Journal of the Chemical Society, 1998, (2), 203-210

합성회로 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  15 - 30 s, rt
참조
An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl esters
Mayhoub, Abdelrahman S.; Talukdar, Arindam; Cushman, Mark, Journal of Organic Chemistry, 2010, 75(10), 3507-3510

합성회로 10

반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
참조
Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinones
De Frutos, Oscar; Atienza, Carmen; Echavarren, Antonio M., European Journal of Organic Chemistry, 2001, (1), 163-171

합성회로 11

반응 조건
1.1 Reagents: Oxygen ,  Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ;  12 h, rt
참조
Selective Electrochemical Oxygenation of Alkylarenes to Carbonyls
Li, Xue; Bai, Fang; Liu, Chaogan; Ma, Xiaowei; Gu, Chengzhi ; et al, Organic Letters, 2021, 23(19), 7445-7449

3-Methoxy-5-methylbenzaldehyde Raw materials

3-Methoxy-5-methylbenzaldehyde Preparation Products

3-Methoxy-5-methylbenzaldehyde 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde
A853322
순결:99%/99%
재다:25g/100g
가격 ($):309.0/1125.0